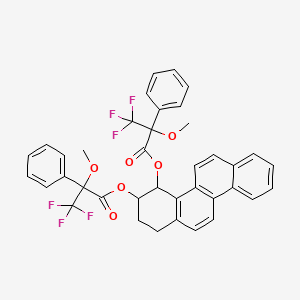
lithium;propylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lithium;propylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This process involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃) . The reaction is highly exothermic and requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalyst systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium;propylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The benzylic position (carbon atom attached to the benzene ring) is particularly reactive and can undergo oxidation reactions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂), bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly used.
Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are common oxidizing agents.
Major Products Formed
Electrophilic Aromatic Substitution: The major products depend on the electrophile used.
Oxidation: Oxidation of the propyl group can yield benzoic acid derivatives.
Reduction: Reduction of nitro groups yields amines, while reduction of carbonyl groups yields alcohols.
科学的研究の応用
Lithium;propylbenzene has several scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of various organic compounds.
Biology: Research into the biological effects of this compound can provide insights into its potential therapeutic applications.
Industry: The compound can be used as a solvent and intermediate in the production of various chemicals.
作用機序
The mechanism of action of lithium;propylbenzene involves its interaction with molecular targets and pathways in the body. Lithium is known to affect neurotransmitter systems, including dopamine and glutamate pathways . It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Propylbenzene, as an aromatic hydrocarbon, may interact with cellular membranes and proteins, influencing their function . The combined effects of lithium and propylbenzene on these pathways contribute to the compound’s overall mechanism of action.
類似化合物との比較
Similar Compounds
Propylbenzene (1-phenylpropane): A simple aromatic hydrocarbon with similar chemical properties.
Isopropylbenzene (cumene): An isomer of propylbenzene with a different arrangement of the propyl group.
Benzene: The parent compound of propylbenzene, with a simpler structure and different reactivity.
Uniqueness
The presence of lithium imparts additional reactivity and potential therapeutic effects, distinguishing it from other similar compounds .
特性
| 75356-81-9 | |
分子式 |
C9H11Li |
分子量 |
126.2 g/mol |
IUPAC名 |
lithium;propylbenzene |
InChI |
InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-8H,2H2,1H3;/q-1;+1 |
InChIキー |
WAZIPLSOQNBLPG-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC[CH-]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



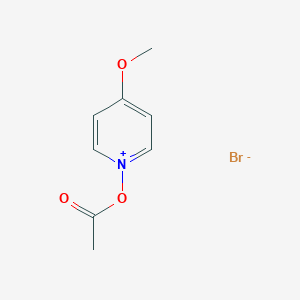
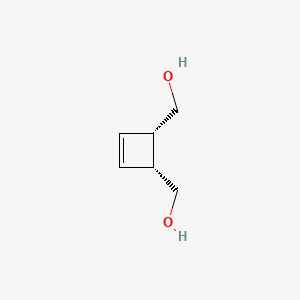
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
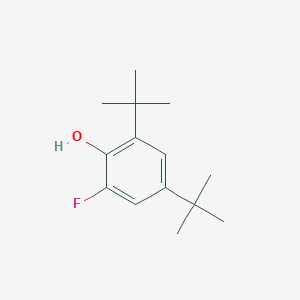
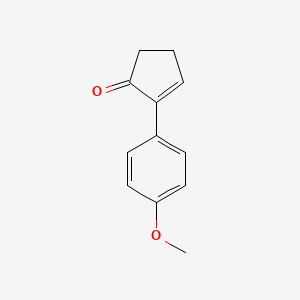
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
